molecular formula C10H11N3OS B2894320 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine CAS No. 2195940-36-2

6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine

Cat. No. B2894320
CAS RN: 2195940-36-2
M. Wt: 221.28
InChI Key: MFJVBNQYYWJENF-UHFFFAOYSA-N
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Description

“6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” is a chemical compound with potential applications in scientific research . Its unique structure offers opportunities for developing novel materials and investigating various applications.


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines has been well studied in the past decade because of its importance as a bioactive scaffold . In particular, transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions have been used .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C10H11N3OS . The structure of this compound and related imidazo[1,2-b]pyridazines have been the subject of various studies .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines have been found to display dramatically improved metabolic stability . They have been used in the development of IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imidazopyridine Derivatives : Studies have been conducted on synthesizing imidazopyridine derivatives, like imidazo[2,1-b][1,3]thiazines, which have potential as anti-inflammatory agents. These compounds were synthesized using a nucleophilic substitution reaction and their drug-like properties were predicted in silico (Biointerface Research in Applied Chemistry, 2022).
  • Iodine-Catalyzed Sulfenylation : A study described an iodine-catalyzed sulfenylation of imidazo[1,2-a]-pyridines and [1,2-b]pyridazines, forming 3-arylthioimidazoheterocycles. This method provided a metal-free approach with moderate to excellent yields (Green Chemistry, 2015).

Pharmacological Applications

  • Anticancer Activity : Research has explored the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents. These compounds were found to inhibit cell proliferation and induce apoptosis in certain cancer cell lines (Journal of Medicinal Chemistry, 1987).
  • Acetylcholinesterase Inhibitors : Some imidazopyridazine compounds have shown potent acetylcholinesterase inhibitory activity, which could be useful in neurodegenerative diseases like Alzheimer's (Molecules, 2021).

Green Chemistry Applications

  • Microwave Irradiation in Green Solvent : A study demonstrated the efficient synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines using a catalyst-free annulation reaction under microwave irradiation. This process was deemed environmentally friendly due to the use of H2O-IPA as a reaction medium (ACS Combinatorial Science, 2018).

Miscellaneous Applications

  • Discovery of TARP γ-8 Selective AMPAR Modulators : Imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines were discovered as selective negative modulators of AMPARs associated with TARP γ-8, showing promise in seizure protection and anticonvulsant models (ACS Medicinal Chemistry Letters, 2018).
  • Anti-Asthmatic Activity : A series of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines were synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, showing potential as anti-asthmatic agents (Chemical & Pharmaceutical Bulletin, 2003).

Future Directions

The future directions for “6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” could involve further exploration of its potential applications in scientific research. Given the interest in imidazo[1,2-b]pyridazines as bioactive scaffolds , there may be potential for this compound in the development of new pharmaceuticals or other applications.

properties

IUPAC Name

6-(thiolan-3-yloxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-2-10(14-8-3-6-15-7-8)12-13-5-4-11-9(1)13/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJVBNQYYWJENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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